Ethylenediamine tetraethanol (THEED, CAS 140-07-8) is a highly versatile, water-soluble tertiary amine and tetrapodal chelating agent characterized by an ethylenediamine core functionalized with four primary 2-hydroxyethyl groups. Industrially, it serves as a critical cross-linking agent for rigid polyurethane foams, a high-performance complexing ligand in alkaline electroplating (such as Zn-Ni alloys), and an advanced electrolyte stabilizer in redox flow batteries. Unlike simpler alkanolamines, THEED's dense array of multiple coordination sites allows it to form exceptionally stable, high-coordination-number complexes with transition metals (e.g., Fe, Ni, Zn, Cu) even in highly alkaline environments, making it a non-substitutable precursor in demanding electrochemical and polymer synthesis workflows [1].
Attempting to substitute THEED with cheaper or more common alternatives often leads to catastrophic process failures or suboptimal kinetics. In electrochemical applications like alkaline iron flow batteries, replacing THEED with triethanolamine (TEA) results in a low-coordinate iron complex that is highly susceptible to hydroxide attack, causing rapid hydrogen evolution and capacity fade [1]. In polymer synthesis, substituting THEED with its close structural analog Quadrol (CAS 102-60-3) fundamentally alters reaction kinetics; Quadrol possesses secondary hydroxyl groups, whereas THEED’s primary hydroxyls react significantly faster with isocyanates during polyurethane cross-linking . Furthermore, while EDTA is a ubiquitous chelator, it lacks the dual-functionality of THEED’s reactive hydroxyls, rendering it useless in applications requiring both metal complexation and covalent integration into polymer matrices or specific ionic liquid frameworks.
In alkaline iron flow batteries, the choice of chelator dictates electrolyte lifespan. Triethanolamine (TEA) forms a four-coordinate iron complex that is vulnerable to hydroxide attack, leading to hydrogen evolution and rapid capacity fade. In contrast, THEED forms a high-coordination-number core (Fe(EDTE)) that shields the Fe center. Head-to-head flow cell tests show Fe(EDTE) maintains 99.91% Coulombic efficiency and exhibits an ultra-low capacity fade over 1000+ cycles, far outperforming TEA-based electrolytes [1].
| Evidence Dimension | Coulombic Efficiency and Cycle Life |
| Target Compound Data | 99.91% CE, 1000+ cycle durability without ligand dissociation |
| Comparator Or Baseline | Triethanolamine (TEA): Rapid capacity fade and Fe dissociation |
| Quantified Difference | Prevention of catastrophic ligand dissociation and near-perfect CE retention |
| Conditions | Alkaline iron flow battery, full cell paired with[Fe(CN)6]4-/3- catholyte |
Justifies the procurement of THEED over cheaper TEA for grid-scale energy storage electrolytes where long-term stability is non-negotiable.
While Quadrol (CAS 102-60-3) is a standard cross-linker for polyurethanes, its four secondary hydroxyl groups limit the reaction kinetics with isocyanates. THEED (CAS 140-07-8) provides four primary hydroxyl groups on an identical ethylenediamine backbone. Because primary hydroxyls are sterically unhindered and inherently more reactive than secondary hydroxyls, THEED acts as a significantly faster cross-linking agent and catalyst in rigid polyurethane foams and shape-memory polymers.
| Evidence Dimension | Hydroxyl reactivity in polyurethane synthesis |
| Target Compound Data | Four highly reactive primary hydroxyls (-CH2CH2OH) |
| Comparator Or Baseline | Quadrol (CAS 102-60-3): Four sterically hindered secondary hydroxyls (-CH2CH(OH)CH3) |
| Quantified Difference | Faster cross-linking kinetics due to primary vs. secondary OH steric availability |
| Conditions | Polyurethane resin formulation and rigid foam cross-linking |
Buyers formulating fast-curing polyurethanes or shape-memory polymers must select THEED over Quadrol to achieve rapid gel times and higher cross-link density.
In flue gas treatment, standard alkanolamines like MEA absorb both CO2 and SO2, leading to rapid saturation. When THEED is converted into a protic ionic liquid (e.g., [THEEDH][Tetz]), the multiple hydroxyl and amine sites create a highly tailored absorption environment. At low SO2 concentrations (2000 ppm) in the presence of 15% CO2, the THEED-based system achieves an exceptional SO2/CO2 selectivity of 80.6 to 120.4, with a molar absorption capacity of 0.52 mol/mol even in the presence of water[1].
| Evidence Dimension | SO2 vs CO2 Absorption Selectivity |
| Target Compound Data | Selectivity of 80.6 - 120.4 for SO2 over CO2 |
| Comparator Or Baseline | Conventional alkanolamines (MEA): Poor selectivity, co-absorption of bulk CO2 |
| Quantified Difference | Orders of magnitude higher selectivity for trace SO2 |
| Conditions | 313.15 K, 2000 ppm SO2, 15% CO2, 7.9 wt% H2O |
Enables the design of highly selective scrubbing units that remove toxic SO2 without wasting capacity on bulk CO2.
In alkaline Zn-Ni alloy electroplating, precise control of metal ion availability is required to prevent premature precipitation. While EDTA is a strong chelator, it can be overly stable, hindering deposition, and simple amines lack sufficient coordination sites. THEED acts as a pentadentate/tetrapodal ligand, forming highly stable complexes with Ni(II) and Zn(II) at pH > 11. This specific stability constant profile prevents hydroxide precipitation while still allowing controlled metal reduction, resulting in uniform, corrosion-resistant alloy deposits [1].
| Evidence Dimension | Complex stability and solubility at pH > 11 |
| Target Compound Data | Stable, soluble Ni(II)/Zn(II) tetrapodal complexes allowing controlled reduction |
| Comparator Or Baseline | Simple amines (precipitate) or EDTA (over-chelation/deposition block) |
| Quantified Difference | Optimal thermodynamic balance for controlled electrodeposition |
| Conditions | Alkaline Zn-Ni electroplating baths (pH > 11) |
Critical for plating chemical formulators needing a complexing agent that balances bath stability with optimal deposition rates.
Where this compound is the right choice: Formulating highly stable, long-cycle-life anolytes for grid-scale energy storage. THEED's ability to form a high-coordination-number core protects the iron center from hydroxide attack, preventing the catastrophic capacity fade seen with triethanolamine (TEA)[1].
Where this compound is the right choice: Manufacturing rigid polyurethanes and shape-memory polymers where rapid gel times are required. The four primary hydroxyl groups of THEED offer superior isocyanate reactivity compared to the secondary hydroxyls of Quadrol, ensuring faster cross-linking and higher network density.
Where this compound is the right choice: Developing advanced protic ionic liquids for industrial gas sweetening. THEED-based absorbents provide extreme selectivity for low-concentration SO2 over CO2, optimizing scrubber efficiency and reducing the energy penalty of solvent regeneration [2].
Where this compound is the right choice: Stabilizing high-pH electroplating solutions for automotive and aerospace components. THEED prevents metal hydroxide precipitation while maintaining an optimal stability constant that allows for uniform, controlled metal deposition, outperforming both simple amines and overly stable EDTA [3].
Corrosive;Irritant